3-cyclopropyloxolan-3-ol
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Overview
Description
3-cyclopropyloxolan-3-ol: is an organic compound characterized by a cyclopropyl group attached to an oxolane ring with a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyloxolan-3-ol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylcarbinol with ethylene oxide under acidic or basic conditions to form the oxolane ring . Another approach involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-cyclopropyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl-substituted alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols.
Substitution: Cyclopropyl derivatives with various functional groups.
Scientific Research Applications
3-cyclopropyloxolan-3-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-cyclopropyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl group imparts unique steric and electronic properties, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the oxolane ring.
Cyclopropylcarbinol: Similar but with different functional groups attached to the cyclopropyl ring.
Oxolane derivatives: Compounds with oxolane rings but different substituents.
Uniqueness: 3-cyclopropyloxolan-3-ol is unique due to the combination of the cyclopropyl group and the oxolane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1416438-43-1 |
---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
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